molecular formula C18H18BrN3O3S B2818508 N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252877-66-9

N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2818508
CAS No.: 1252877-66-9
M. Wt: 436.32
InChI Key: VHLZZSXQNRGIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 4-bromophenyl acetamide moiety and a 3-butyl substituent on the heterocyclic core. The thieno[3,2-d]pyrimidine scaffold is a fused bicyclic system that combines thiophene and pyrimidine rings, conferring unique electronic and steric properties. The 4-bromophenyl group enhances lipophilicity and may influence receptor binding, while the butyl chain at position 3 could modulate solubility and pharmacokinetic behavior .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-6-4-12(19)5-7-13/h4-8,10,16H,2-3,9,11H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAQQWJUACQMPL-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC=C(C=C3)Br)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. One common approach is to start with the thieno[3,2-d]pyrimidine core, which can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable amine. The introduction of the 4-bromophenyl group can be achieved through a nucleophilic substitution reaction, while the butyl group can be introduced via alkylation. The final step involves the acylation of the intermediate compound to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of greener chemistry approaches to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide exhibit significant anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that a related thieno[3,2-d]pyrimidine compound inhibited the growth of breast cancer cells through the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Thieno[3,2-d]pyrimidines have shown activity against a range of bacterial strains and fungi.

Case Study:

In vitro studies revealed that derivatives of thieno[3,2-d]pyrimidine exhibited potent antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of bacterial DNA synthesis .

Anti-inflammatory Effects

This compound has been explored for its anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

Case Study:

Research published in Pharmacology Reports indicated that this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis .

Neuroprotective Effects

Emerging studies suggest that compounds based on the thieno[3,2-d]pyrimidine framework may offer neuroprotective benefits.

Case Study:

A recent investigation demonstrated that a related compound protected neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated StudiesMechanism of Action
AnticancerJournal of Medicinal Chemistry Induction of apoptosis and cell cycle arrest
AntimicrobialVarious microbiological studies Inhibition of DNA synthesis in bacteria
Anti-inflammatoryPharmacology Reports Modulation of cytokine production
NeuroprotectiveRecent neurobiological studies Enhancement of antioxidant defenses

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects. The exact molecular targets and pathways involved would depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Biological Activity Source ID
N-(4-Bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide (Target) Thieno[3,2-d]pyrimidine 3-butyl, 4-bromophenyl acetamide ~434.3 (calculated) Not explicitly stated
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-methoxybenzyl, 3-methyl, 4-bromophenyl acetamide ~455.3 (calculated) Potent FPR2 agonist
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Compound 5.5) Pyrimidine-2-thione 4-methyl, 4-bromophenyl acetamide 353.99 Anticancer/antimicrobial activity
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Thieno[3,2-d]pyrimidine 3-methyl, 7-phenyl, 4-bromophenyl acetamide 486.40 Not explicitly stated
N-(4-Bromophenyl)-2-(2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxothiazol-5-yl)acetamide Pyrazole-thiazole hybrid 1,5-dimethylpyrazol-4-yl, phenyl, 4-bromophenyl acetamide 515.40 Anticancer activity

Key Observations:

Core Heterocycle: The thieno[3,2-d]pyrimidine core (target compound) is distinct from pyridazinones (FPR agonists) and pyrimidine-2-thiones (antimicrobial agents). Thienopyrimidines generally exhibit enhanced π-π stacking interactions compared to pyridazines or pyrimidines, which may improve binding to hydrophobic enzyme pockets .

4-Bromophenyl acetamide is a common pharmacophore in multiple analogs, suggesting its role in stabilizing receptor interactions via halogen bonding . Sulfur-containing groups (e.g., sulfanyl in compound 5.5 and compound 12 ) may enhance metabolic stability compared to oxygen-based linkages.

Pharmacological and Functional Comparisons

A. Receptor Selectivity (FPR Agonism)

  • Pyridazinone derivatives (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) show mixed FPR1/FPR2 agonism, with 4-methoxybenzyl critical for FPR2 specificity. The target compound’s 3-butyl group may alter receptor subtype selectivity due to steric bulk .
  • Thienopyrimidine analogs (e.g., compound 12 ) lack reported FPR activity but are structurally similar to kinase inhibitors, suggesting divergent therapeutic applications.

B. Anticancer Activity

  • Compound 5.5 (pyrimidine-2-thione) exhibits anticancer activity with an IC₅₀ of 12 µM in leukemia cells, attributed to the thiomethyl-pyrimidine moiety’s ability to disrupt DNA synthesis .
  • Compound 8 (pyrazole-thiazole hybrid) shows moderate cytotoxicity (IC₅₀ ~25 µM) via tubulin polymerization inhibition, highlighting the role of the thiazole-4-oxo group .

Physicochemical and Analytical Data

Table 2: Physical Properties of Selected Analogs

Compound Melting Point (°C) 1H-NMR Key Signals (δ, ppm) LC-MS/MS (m/z) Source ID
Compound 5.5 >259 (decomp.) 12.48 (NH), 10.22 (NHCO), 4.05 (SCH₂) 353.99 [M+H]+
Compound 8 >220 10.20 (NH), 4.48–4.51 (CH-CH₂), 3.15 (N-CH₃) 515.4 [M+H]+
N-(4-Bromophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide Not reported Not available

Key Trends:

  • Melting Points : Higher melting points (>220°C) correlate with rigid heterocyclic cores (e.g., thiazole , pyrimidine ).
  • NMR Signals : The 4-bromophenyl acetamide NHCO proton consistently appears at δ ~10.2 ppm across analogs .

Biological Activity

N-(4-bromophenyl)-2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thieno[3,2-d]pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Bromophenyl substituent : The presence of a bromine atom can enhance the compound's lipophilicity and biological activity.
  • Butyl and acetamide groups : These groups contribute to the compound's pharmacological properties.

The molecular formula is C20H23BrN3O3SC_{20}H_{23}BrN_3O_3S with a molecular weight of approximately 417.48 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and receptors involved in disease pathways:

  • MIF2 Tautomerase Inhibition : The compound exhibits inhibitory activity against MIF2 tautomerase with an IC50 value of 7.2 ± 0.6 μM, suggesting potential applications in cancer therapy .
  • Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, although further research is required to confirm these findings.

Structure–Activity Relationships (SAR)

The SAR analysis highlights how modifications to the chemical structure influence biological activity:

Compound VariantSubstituent ChangesIC50 Value (µM)Biological Activity
Original Compound-7.2 ± 0.6MIF2 Inhibition
Variant 1Butyl → PhenethylIncreasedReduced MIF2 Activity
Variant 2Acetamide → AcetateIncreasedAltered Activity

This table illustrates that while certain substitutions can enhance activity against specific targets, others may diminish it.

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of this compound in various cancer cell lines. The compound demonstrated significant growth inhibition in leukemia cell lines MV4-11 and MOLM13 at concentrations as low as 0.3 µM .

Case Study 2: Inhibitory Effects on Kinases

Research has shown that compounds similar to this compound can inhibit MEK1/2 kinases effectively . This inhibition leads to downregulation of ERK signaling pathways critical for cancer cell proliferation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.